molecular formula C6H9ClO2 B14683177 3-Chloro-3-methylpentane-2,4-dione CAS No. 26074-25-9

3-Chloro-3-methylpentane-2,4-dione

Cat. No.: B14683177
CAS No.: 26074-25-9
M. Wt: 148.59 g/mol
InChI Key: UAESRKHNXXWJDQ-UHFFFAOYSA-N
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Description

3-Chloro-3-methylpentane-2,4-dione is an organic compound with the molecular formula C6H9ClO2. It is a derivative of pentanedione, where a chlorine atom and a methyl group are substituted at the third carbon position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-3-methylpentane-2,4-dione can be synthesized through several methods. One common approach involves the chlorination of 3-methyl-2,4-pentanedione. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-methylpentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Chloro-3-methylpentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloro-3-methylpentane-2,4-dione exerts its effects involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the carbonyl groups make it a versatile intermediate in various chemical reactions. It can participate in nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles, and in electrophilic addition reactions due to the presence of the carbonyl groups .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,4-pentanedione: Similar in structure but lacks the methyl group at the third position.

    3-Methyl-2,4-pentanedione: Similar but without the chlorine atom.

    2,4-Pentanedione: The parent compound without any substitutions.

Uniqueness

3-Chloro-3-methylpentane-2,4-dione is unique due to the presence of both a chlorine atom and a methyl group at the third carbon position. This dual substitution imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs .

Properties

CAS No.

26074-25-9

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

3-chloro-3-methylpentane-2,4-dione

InChI

InChI=1S/C6H9ClO2/c1-4(8)6(3,7)5(2)9/h1-3H3

InChI Key

UAESRKHNXXWJDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C(=O)C)Cl

Origin of Product

United States

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